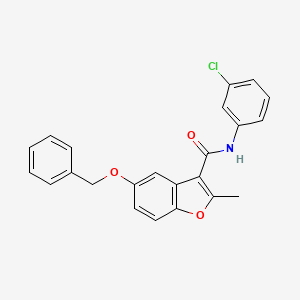
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide (BCMC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. BCMC has been found to possess unique biochemical and physiological effects, and has been shown to be effective in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which are involved in a variety of physiological processes. It is also thought to act as an inhibitor of certain enzymes, which may be involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been found to possess a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to possess anti-inflammatory and analgesic effects. Additionally, it has been found to possess antioxidant and neuroprotective effects, and to be effective in the treatment of certain types of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to be effective in animal studies, and is relatively easy to synthesize. However, there are some limitations to using 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments. It is not yet fully understood how it works, and its effects can vary depending on the concentration and duration of exposure. Additionally, it is not approved for use in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
The potential future directions for 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide are numerous. More research is needed to understand how it works and to determine its safety and efficacy in humans. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, more research is needed to explore its potential use as a therapeutic agent in the treatment of various neurological disorders. Finally, further research is needed to explore its potential use in the development of novel drugs and treatments.
Métodos De Síntesis
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized using a variety of methods. The most commonly used method is the Leuckart reaction, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction produces a Schiff base, which can then be reduced to the desired product. Other methods of synthesis include the Biginelli reaction and the Ullmann reaction.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in cell culture experiments, as it can be used to inhibit the growth of certain types of cancer cells. Additionally, 5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been used in animal studies to investigate the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the reproductive system.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-15-22(23(26)25-18-9-5-8-17(24)12-18)20-13-19(10-11-21(20)28-15)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDVDPPEZYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(3-chlorophenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



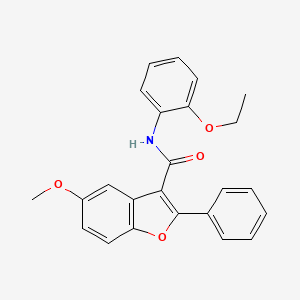


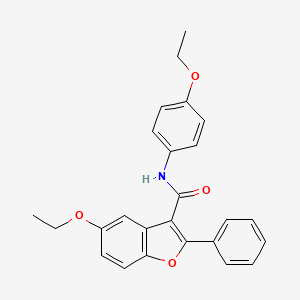
![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)
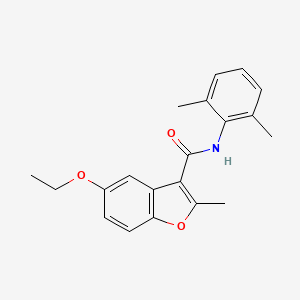
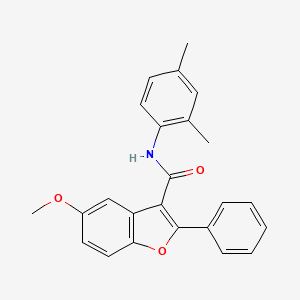


![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride](/img/structure/B6525289.png)
![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)